(5S)-5-methyl-2-piperazinone hydrochloride
CAS No.: 1609388-47-7
Cat. No.: VC5155865
Molecular Formula: C5H11ClN2O
Molecular Weight: 150.61
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1609388-47-7 |
|---|---|
| Molecular Formula | C5H11ClN2O |
| Molecular Weight | 150.61 |
| IUPAC Name | (5S)-5-methylpiperazin-2-one;hydrochloride |
| Standard InChI | InChI=1S/C5H10N2O.ClH/c1-4-2-7-5(8)3-6-4;/h4,6H,2-3H2,1H3,(H,7,8);1H/t4-;/m0./s1 |
| Standard InChI Key | DIZRUANCFYJHNH-WCCKRBBISA-N |
| SMILES | CC1CNC(=O)CN1.Cl |
Introduction
Chemical Structure and Stereochemical Configuration
Molecular Architecture
(5S)-5-Methyl-2-piperazinone hydrochloride consists of a six-membered piperazinone ring, where the 2-position is oxidized to a ketone, and the 5-position bears a methyl group in the S-configuration . The hydrochloride salt form enhances stability and solubility, as evidenced by its crystalline structure and hygroscopic nature. The IUPAC name, (5S)-5-methylpiperazin-2-one hydrochloride, reflects its stereochemistry and functional groups .
Table 1: Key Computed Properties of (5S)-5-Methyl-2-piperazinone Hydrochloride
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 150.61 g/mol |
| Hydrogen Bond Donors | 3 |
| Hydrogen Bond Acceptors | 2 |
| Rotatable Bonds | 0 |
| Exact Mass | 150.0559907 Da |
Data derived from PubChem highlight its non-rotatable structure and hydrogen-bonding capacity, which influence its reactivity and pharmacokinetic profile.
Stereochemical Significance
The S-configuration at the 5-position is critical for interactions with chiral biological targets. The InChIKey DIZRUANCFYJHNH-WCCKRBBISA-N uniquely identifies this enantiomer, distinguishing it from its R-counterpart . Computational models confirm the stability of this configuration, which is preserved in synthetic routes involving reductive amination or cyclization .
Synthesis and Production Methods
Isolation and Purification
The hydrochloride salt is typically isolated via extraction with dichloroethane or ethyl acetate, followed by column chromatography . Crystallization from ethanol/water mixtures enhances purity, as noted in protocols for analogous compounds .
Physicochemical and Spectroscopic Properties
Solubility and Stability
(5S)-5-Methyl-2-piperazinone hydrochloride is soluble in polar aprotic solvents (e.g., DMSO, methanol) but insoluble in non-polar solvents like hexane. Its stability under ambient conditions is attributed to the hydrochloride counterion, which mitigates degradation .
Spectroscopic Characterization
-
IR Spectroscopy: Expected bands include at ~1634 cm and at ~3312 cm .
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NMR: The -NMR spectrum would show a singlet for the methyl group ( 1.2–1.4 ppm) and multiplets for the piperazinone protons ( 3.0–4.0 ppm) .
Applications in Pharmaceutical Research
Role as a Synthetic Intermediate
This compound’s piperazinone core is a privileged structure in drug design, featured in protease inhibitors and neuromodulators. For instance, WO2021059220A1 highlights the use of analogous piperidine-morpholine hybrids as dual inhibitors of chitinases, suggesting potential anti-inflammatory applications .
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